4-Isocyanatobenzene-1-sulfonyl fluoride

Description

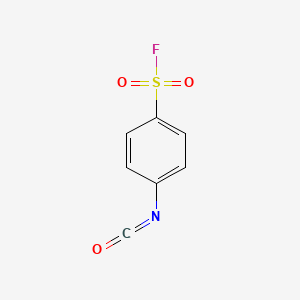

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBFBGIJWSLVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2284-35-7 | |

| Record name | 2284-35-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 Isocyanatobenzene 1 Sulfonyl Fluoride

Precursor Synthesis and Building Block Derivatization Approaches

The construction of 4-isocyanatobenzene-1-sulfonyl fluoride (B91410) often proceeds through the synthesis and subsequent combination of two key building blocks: a substituted benzenesulfonyl fluoride and a substituted aryl isocyanate. This modular approach allows for flexibility and optimization at each synthetic step.

Synthesis of Substituted Benzenesulfonyl Fluorides

The synthesis of substituted benzenesulfonyl fluorides can be achieved through various methods, with the choice of starting material often dictating the most efficient route. A common and well-established method is the nucleophilic fluorination of the corresponding arenesulfonyl chlorides. rhhz.net This transformation can be effectively carried out using reagents like potassium fluoride in an aqueous solution or employing "naked fluoride" methods with KF and 18-crown-6 (B118740) in acetonitrile (B52724) for improved efficiency. rhhz.net

Alternative precursors to sulfonyl fluorides include a range of aromatic sulfur compounds. Thiols and disulfides can be converted to sulfonyl fluorides through an oxidative chlorination step followed by a fluoride-chloride exchange. rhhz.net Sulfonic acids and their salts (e.g., sodium sulfonates) are also viable starting materials. rhhz.netrsc.org A one-pot method has been developed for the conversion of sulfonic acids or sulfonates to sulfonyl fluorides using cyanuric chloride for the initial chlorination, followed by a chlorine-fluorine exchange with KHF2. rsc.orgmdpi.com This approach avoids the use of hazardous reagents like chlorosulfuric acid. rsc.org

Furthermore, sulfonyl hydrazides can be transformed into sulfonyl fluorides using fluorinating agents such as Selectfluor. rhhz.net Grignard reagents also offer a direct route to arylsulfonyl fluorides through their reaction with sulfuryl fluoride (SO2F2). mdpi.com

| Starting Material | Reagents | Key Features |

| Arenesulfonyl chlorides | KF/H2O, KF/18-crown-6 | Conventional and efficient method. rhhz.net |

| Thiols, Disulfides | NaOCl, KHF2 | Involves in situ formation of sulfonyl chloride. rhhz.netmdpi.com |

| Sulfonic acids, Sulfonates | Cyanuric chloride, KHF2 | One-pot, milder conditions. rsc.orgmdpi.com |

| Sulfonyl hydrazides | Selectfluor | Utilizes an electrophilic fluorine source. rhhz.net |

| Aryl Grignard reagents | SO2F2 | Direct formation of the C-S bond. mdpi.com |

Synthesis of Substituted Aryl Isocyanates

The synthesis of aryl isocyanates is a cornerstone of organic chemistry, with several established methods. The Curtius rearrangement provides a reliable route from carboxylic acids to isocyanates via an acyl azide (B81097) intermediate under mild conditions. nih.gov This method is versatile and has been widely applied in the synthesis of complex molecules. nih.gov Other classical name reactions for isocyanate synthesis include the Hofmann and Lossen rearrangements. beilstein-journals.org

In addition to these rearrangement-based strategies, phosgene-free methods have gained prominence due to safety considerations. One such approach involves the reaction of arylamines with bis(trichloromethyl) carbonate (triphosgene) in the presence of a base. google.com Catalytic carbonylation of nitroaromatics or primary amines presents another important alternative to the use of phosgene (B1210022). researchgate.netresearchgate.net These catalytic methods often employ transition metals and offer a more environmentally benign pathway to isocyanates. researchgate.net The Staudinger–aza-Wittig reaction of azides with carbon dioxide can also produce isocyanates. beilstein-journals.org

| Method | Precursor | Key Features |

| Curtius Rearrangement | Carboxylic acid | Mild conditions, proceeds via acyl azide. nih.gov |

| Hofmann Rearrangement | Primary amide | Involves treatment with bromine and base. beilstein-journals.org |

| Lossen Rearrangement | Hydroxamic acid | Proceeds via an O-acyl derivative. beilstein-journals.orgorganic-chemistry.org |

| Phosgene-free Carbonylation | Arylamine | Uses triphosgene (B27547) or other phosgene surrogates. google.com |

| Catalytic Carbonylation | Nitroaromatic, Arylamine | Often uses transition metal catalysts (e.g., Pd, Rh). researchgate.netresearchgate.net |

| Staudinger–aza-Wittig | Aryl azide | Reaction with carbon dioxide. beilstein-journals.org |

Direct Synthesis Routes to 4-Isocyanatobenzene-1-sulfonyl Fluoride

Direct synthesis routes aim to introduce the sulfonyl fluoride and isocyanate functionalities onto the benzene (B151609) ring in a more convergent manner. These methods often rely on the transformation of a bifunctional precursor.

Chlorine-Fluorine Exchange Reactions for Sulfonyl Fluoride Formation

A primary strategy for the synthesis of this compound involves the late-stage introduction of the fluorine atom. This is typically achieved through a halogen exchange reaction on a suitable precursor, such as 4-isocyanatobenzene-1-sulfonyl chloride. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a robust and widely used transformation. rhhz.net This exchange can be accomplished using various fluoride sources. Simple aqueous potassium fluoride is often effective, though phase-transfer catalysts or crown ethers can enhance reactivity. rhhz.netmdpi.com The use of KHF2 is also a common and effective method. mdpi.com

The precursor, 4-isocyanatobenzene-1-sulfonyl chloride, can be synthesized from 4-aminobenzenesulfonic acid through diazotization and subsequent Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride to form the sulfonyl chloride, followed by conversion of the amino group to the isocyanate.

| Precursor | Fluorinating Agent | Conditions |

| 4-Isocyanatobenzene-1-sulfonyl chloride | Aqueous KF | Heating in water. rhhz.net |

| 4-Isocyanatobenzene-1-sulfonyl chloride | KF, 18-crown-6 | Acetonitrile, room temperature. mdpi.com |

| 4-Isocyanatobenzene-1-sulfonyl chloride | KHF2 | Often used in a two-step, one-pot process from the sulfonic acid. mdpi.com |

Carbonylation and Rearrangement Strategies for Isocyanate Formation

Alternatively, the isocyanate group can be formed on a pre-existing sulfonyl fluoride-containing ring. Starting from 4-aminobenzene-1-sulfonyl fluoride, the isocyanate can be introduced using phosgene or a phosgene equivalent. Phosgene-free methods are generally preferred for safety reasons. google.com

The Curtius rearrangement offers a valuable phosgene-free route. nih.gov This would involve the conversion of 4-(fluorosulfonyl)benzoic acid to the corresponding acyl azide, which then rearranges upon heating to yield this compound. This approach benefits from the mild conditions of the rearrangement. nih.gov

Catalytic carbonylation of 4-(fluorosulfonyl)nitrobenzene or 4-aminobenzene-1-sulfonyl fluoride are also potential direct routes. researchgate.net These reactions, typically catalyzed by palladium or rhodium complexes, utilize carbon monoxide to form the isocyanate group. researchgate.netresearchgate.net

| Precursor | Method | Reagents |

| 4-Aminobenzene-1-sulfonyl fluoride | Phosgenation | Phosgene or Triphosgene |

| 4-(Fluorosulfonyl)benzoic acid | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA) or similar, heat |

| 4-(Fluorosulfonyl)nitrobenzene | Reductive Carbonylation | CO, Catalyst (e.g., Pd-based) |

| 4-Aminobenzene-1-sulfonyl fluoride | Oxidative Carbonylation | CO, Oxidant, Catalyst |

Catalytic and Advanced Synthetic Protocols

Modern synthetic chemistry has introduced several advanced catalytic methods that can be applied to the synthesis of this compound and its precursors. Palladium-catalyzed cross-coupling reactions, for instance, allow for the synthesis of sulfonyl fluorides from aryl bromides. rsc.org This one-pot process involves the sulfonylation of an aryl bromide using a sulfur dioxide source like DABSO, followed by in situ treatment with an electrophilic fluorine source such as NFSI. rsc.org This methodology could be adapted to a suitably protected bromoaniline derivative, which would then be converted to the isocyanate.

Catalyst-free, one-pot multicomponent reactions have also been developed for the synthesis of sulfonyl fluorides from aryltriazenes, DABSO, and NFSI in the presence of trifluoroacetic acid. bohrium.com Furthermore, catalytic methods for the amidation of sulfonyl fluorides have been developed, which, while not directly forming the isocyanate, highlight the advancing chemistry of the sulfonyl fluoride group and its potential for incorporation into complex synthetic sequences. scispace.com The development of catalytic methods for the trimerization of isocyanates, for example using fluoride catalysts, also points to the broader reactivity and utility of the isocyanate functional group in advanced materials synthesis. researchgate.net

These advanced protocols offer pathways with improved efficiency, functional group tolerance, and milder reaction conditions compared to more traditional methods.

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating radical intermediates, enabling the construction of C-S bonds required for sulfonyl fluoride synthesis under ambient conditions. This approach avoids the harsh reagents and high temperatures often associated with traditional methods.

Recent research has demonstrated the metal-free, photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides. nih.gov In this methodology, starting materials such as aryl diazonium salts or dibenzothiophenium salts can be used as aryl radical precursors. These radicals are trapped by a sulfur dioxide surrogate, like a DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) adduct, to form an aryl sulfonyl radical. This intermediate is then trapped by a fluorine source to yield the final aryl sulfonyl fluoride. For instance, a method utilizing dibenzothiophenium (DBT) salts, a sulfur dioxide source, and potassium bifluoride (KHF₂) as the fluorine source provides a rapid and efficient route to a variety of aryl sulfonyl fluorides with good yields and broad functional group tolerance. nih.gov

This strategy is particularly valuable for late-stage functionalization, where complex molecules can be endowed with the sulfonyl fluoride moiety without disrupting other sensitive functional groups. nih.gov The reaction proceeds through the formation of an aryl sulfonyl ammonium (B1175870) salt intermediate, which then undergoes fluorination. nih.gov While not explicitly detailed for this compound, this method could potentially be adapted by using a precursor containing a protected isocyanate group or a functional group that can be readily converted to an isocyanate, such as a nitro or amino group.

Table 1: Examples of Aryl Sulfonyl Fluoride Synthesis via Photoredox Catalysis

| Aryl Source | SO₂ Source | Fluorine Source | Catalyst | Yield (%) |

|---|---|---|---|---|

| Dibenzothiophenium Salts | DBT Salt | KHF₂ | 4CzIPN (Photocatalyst) | Good to Excellent |

| (Hetero)aryl Carboxylic Acids | SO₂ | Selectfluor | Copper Catalyst | Moderate to Good domainex.co.uk |

This table presents data for the synthesis of various aryl sulfonyl fluorides to illustrate the general applicability of the method.

Electrocatalytic Approaches for Sulfonyl Fluorides

Electrocatalysis offers a green and efficient alternative for synthesizing sulfonyl fluorides, replacing chemical oxidants with electricity. acs.org This approach is distinguished by its mild reaction conditions and high functional group tolerance, making it an attractive method for preparing complex molecules. semanticscholar.org

A prominent electrocatalytic method involves the oxidative coupling of widely available starting materials like aryl thiols or disulfides with a fluoride source. acs.orgsemanticscholar.org In a typical setup, the reaction is conducted in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com Using potassium fluoride (KF) as both the fluoride source and the supporting electrolyte, aryl thiols are converted directly to the corresponding aryl sulfonyl fluorides. acs.org This process requires no additional oxidants or catalysts and proceeds at room temperature. acs.orgsemanticscholar.org

The reaction mechanism is believed to involve the anodic oxidation of the thiol to a disulfide, which is then further oxidized to form sulfonyl fluoride intermediates. semanticscholar.org The main byproduct is typically a sulfonic acid, which arises from the hydrolysis of the sulfonyl fluoride or further oxidation. acs.org This method has been successfully applied to a broad scope of substrates, including various aryl and heteroaryl thiols, with yields ranging from moderate to excellent (19–96%). acs.orgsemanticscholar.org For the synthesis of this compound, a potential precursor would be 4-isocyanatothiophenol or its disulfide derivative.

Table 2: Electrosynthesis of Aryl Sulfonyl Fluorides from Thiols

| Substrate | Fluoride Source | Electrodes | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-(trifluoromethyl)thiophenol | KF | Graphite (Anode), Stainless Steel (Cathode) | MeCN/H₂O | 85% semanticscholar.org |

| Thiophenol | KF | Graphite (Anode), Stainless Steel (Cathode) | MeCN/H₂O | 78% semanticscholar.org |

This table presents data for the synthesis of various aryl sulfonyl fluorides to illustrate the general applicability of the method.

Transition-Metal Catalysis in Aryl Isocyanate and Sulfonyl Fluoride Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to both aryl sulfonyl fluorides and aryl isocyanates.

Aryl Sulfonyl Fluoride Synthesis: Palladium-catalyzed cross-coupling reactions are a well-established method for forming the C–S bond in aryl sulfonyl fluorides. One of the first successful methods involved a one-pot, two-step procedure starting from aryl bromides. mdpi.com In this process, a palladium catalyst, such as PdCl₂(Amphos)₂, facilitates the coupling of an aryl bromide with a sulfur dioxide surrogate like DABSO to form a sulfinate intermediate. This intermediate is then oxidized and fluorinated in situ to yield the aryl sulfonyl fluoride. mdpi.com This approach is applicable to a range of aryl bromides, although it requires elevated temperatures.

Aryl Isocyanate Synthesis: The synthesis of the isocyanate functional group is often achieved through the reductive carbonylation of nitroaromatics, a transformation for which transition-metal catalysts are highly effective. researchgate.net Group VIII metal complexes, particularly those of palladium and rhodium, are the most studied catalysts for this reaction. researchgate.netacs.org The process involves reacting a nitroarene with carbon monoxide under pressure and heat in the presence of the catalyst. This method is considered an environmentally benign alternative to the traditional phosgene route. researchgate.net

To synthesize this compound, a plausible strategy would involve a two-step process:

Synthesis of a precursor like 4-nitrobenzenesulfonyl chloride or fluoride.

Transition-metal-catalyzed reductive carbonylation of the nitro group to the isocyanate.

Alternatively, a denitrative coupling approach, where the nitro group itself acts as a leaving group in a cross-coupling reaction, could be employed to build the sulfonyl fluoride moiety onto a nitrobenzene (B124822) core, followed by reduction and conversion to the isocyanate. acs.org

Organocatalytic Strategies for Functional Group Transformations

While the previous sections focused on the direct synthesis of the sulfonyl fluoride group, organocatalysis provides powerful strategies for the subsequent transformation of this stable moiety. The robust nature of the S-F bond makes sulfonyl fluorides ideal hubs for "click chemistry," but this stability also necessitates catalytic activation for further reactions. digitellinc.com

Organocatalysts can be employed to facilitate the reaction of sulfonyl fluorides with nucleophiles, such as amines, to form sulfonamides. This is a key transformation in medicinal chemistry and materials science. For example, a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives has been shown to effectively activate sulfonyl fluorides for amidation. nih.gov This method is particularly efficient for sterically hindered substrates and can be performed with very low catalyst loading. nih.gov

Another organocatalytic approach utilizes N-methylimidazole, which can act simultaneously as a base, precatalyst, and solvent in the synthesis of sulfonamides from sulfonyl fluorides. digitellinc.com This method is notable for its simplicity and for proceeding under mild conditions. Mechanistic studies suggest that the reaction may be assisted by the glass surface of the reaction vessel, which facilitates the formation of hexafluorosilicate (B96646) salts, driving the reaction forward. digitellinc.com These strategies highlight how organocatalysis can be used to derivatize the sulfonyl fluoride group in a molecule like this compound, reacting it selectively while leaving the isocyanate group intact under specific conditions.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for sulfonyl fluorides. Key goals include the use of safer reagents, minimization of waste, and the use of environmentally benign solvents and energy sources.

Several of the catalytic methods described above align with green chemistry principles. The electrocatalytic synthesis of sulfonyl fluorides from thiols is a prime example, as it eliminates the need for chemical oxidants and often proceeds under mild conditions in aqueous solvent mixtures. acs.org

Recently, a new synthetic process has been developed that is highlighted as particularly eco-friendly. This method converts thiols and disulfides into sulfonyl fluorides using a specific, easily handled, and highly reactive reagent (SHC5®) in combination with potassium fluoride (KF). osaka-u.ac.jpeurekalert.orgasiaresearchnews.com A significant advantage of this process is that it produces only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact. eurekalert.orgsciencedaily.com This approach avoids the use of highly toxic and difficult-to-handle reagents like SO₂F₂ gas or KHF₂, which were often used in earlier synthetic routes. osaka-u.ac.jpeurekalert.org The simplicity of the protocol also allows for low-cost and scalable production. asiaresearchnews.com

Furthermore, the development of catalytic reactions that can be performed in water or other environmentally benign solvents contributes to the greening of sulfonyl fluoride synthesis. acs.org By focusing on atom economy, reducing the use of hazardous substances, and designing for energy efficiency, modern synthetic strategies continue to provide more sustainable pathways to important chemical building blocks like this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Isocyanatobenzene 1 Sulfonyl Fluoride

Electrophilic Reactivity of the Isocyanate Moiety

The isocyanate group (–N=C=O) is a potent electrophile, characterized by the electron-deficient carbon atom, which is susceptible to attack by a wide range of nucleophiles. wikipedia.org In 4-isocyanatobenzene-1-sulfonyl fluoride (B91410), the inherent electrophilicity of the isocyanate carbon is further amplified by the strong electron-withdrawing nature of the para-substituted sulfonyl fluoride group. Aryl sulfonyl isocyanates are recognized as important electrophilic reagents in organic synthesis. rsc.org

Nucleophilic Addition Reactions (e.g., with Alcohols, Amines, Water)

The primary mode of reaction for the isocyanate group is nucleophilic addition. wikipedia.org The rate and outcome of these reactions are dependent on the nucleophile employed.

Reaction with Amines: Isocyanates react readily with primary and secondary amines to form substituted ureas. wikipedia.org The reaction with primary amines is typically very fast and is often the most favorable reaction pathway when multiple nucleophiles are present. researchgate.net

Reaction with Alcohols: In the presence of alcohols or phenols, the isocyanate group undergoes addition to form carbamate (B1207046) (urethane) linkages. wikipedia.org While generally slower than the reaction with amines, this process is fundamental to the synthesis of polyurethanes. semanticscholar.org Studies on lignin (B12514952) modification, for example, have shown that aliphatic hydroxyl groups are significantly more reactive towards isocyanates than the more acidic and sterically hindered phenolic hydroxyl groups. semanticscholar.org

Reaction with Water: Water acts as a nucleophile, reacting with the isocyanate to initially form an unstable carbamic acid. wikipedia.orgsemanticscholar.org This intermediate rapidly decomposes, releasing carbon dioxide and yielding a primary amine. wikipedia.orgsemanticscholar.org The newly formed amine can then react with another isocyanate molecule to produce a urea (B33335) linkage. semanticscholar.org This reaction is a known side reaction in polyurethane synthesis and is utilized intentionally in the production of polyurethane foams, where the generated CO2 acts as a blowing agent. wikipedia.org

The general hierarchy of reactivity for common nucleophiles with isocyanates is: primary amines > primary alcohols > secondary amines > phenols. researchgate.net

Table 1: Nucleophilic Addition Reactions of the Isocyanate Moiety This table is interactive and can be sorted by clicking on the column headers.

| Nucleophile | Functional Group | Product | Linkage Formed |

|---|---|---|---|

| Primary Amine | R-NH₂ | Substituted Urea | Urethane (Carbamate) |

| Alcohol/Phenol (B47542) | R-OH | Carbamate | Urea |

| Water | H₂O | Primary Amine + CO₂ | Amine (via decomposition) |

Cyclization and Polymerization Mechanisms Involving Isocyanates

Isocyanates are key monomers in the synthesis of various polymers. The most prominent example is the formation of polyurethanes, which occurs when a molecule containing at least two isocyanate groups (a diisocyanate) reacts with a polyol (a molecule with multiple hydroxyl groups). wikipedia.org This results in a polymer chain linked by carbamate groups.

Although 4-isocyanatobenzene-1-sulfonyl fluoride is a mono-isocyanate, its chemistry is relevant to polymerization. It can be used to cap a polymer chain or be incorporated as a pendant group. For instance, if a diol is reacted with an excess of a diisocyanate, the resulting polymer will have isocyanate terminal groups. This compound could then react with a hydroxyl-containing monomer to introduce a pendant sulfonyl fluoride group, available for subsequent modifications.

Furthermore, isocyanates can react with themselves. Aliphatic diisocyanates, for example, can undergo cyclotrimerization to form highly stable isocyanurate rings. wikipedia.org

Reactivity Profile of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride (–SO₂F) group is known for its unique balance of stability and latent reactivity. Unlike the more common sulfonyl chlorides, sulfonyl fluorides are highly resistant to hydrolysis and reduction. nih.goviastate.edu The S(VI)-F bond is strong, rendering the moiety stable under a wide range of synthetic conditions, yet it can be activated to react chemoselectively with nucleophiles. nih.govresearchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Mechanism

The reactivity of the sulfonyl fluoride group is best exemplified by its central role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction. nih.gov SuFEx involves the precise reaction of a sulfonyl fluoride with a nucleophile, typically a silylated phenol or alcohol, to form a highly stable sulfonate or sulfate (B86663) linkage. nih.goviastate.edu

The key features of SuFEx chemistry include:

High Stability and Specific Reactivity: The S-F bond is thermodynamically stable and generally unreactive until activated. This allows the SO₂F group to be carried through multi-step syntheses without protection. researchgate.net

Chemoselectivity: Unlike sulfonyl chlorides which can undergo undesired reduction pathways, sulfonyl fluorides react exclusively via substitution at the sulfur atom. nih.goviastate.edu

Catalysis: The SuFEx reaction often requires a catalyst to activate the S-F bond. Catalysts can include bases, N-heterocyclic carbenes (NHCs), or a combination of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives. acs.orgchemrxiv.org These catalysts facilitate the departure of the fluoride ion and attack by the incoming nucleophile.

Aqueous Compatibility: The reaction is often compatible with aqueous environments, a hallmark of click chemistry.

The general mechanism involves the activation of the sulfur(VI) center, making it more electrophilic and susceptible to nucleophilic attack. This results in the displacement of the fluoride ion and the formation of a new S-O or S-N bond.

Reactivity with Diverse Nucleophiles and Electrophiles

The sulfonyl fluoride moiety can be induced to react with a variety of nucleophiles under appropriate activation conditions. The reactivity of aryl sulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the aromatic ring. rsc.org

O-Nucleophiles: Alcohols and phenols, particularly when silylated, are common nucleophiles for SuFEx, yielding stable sulfonate esters. nih.gov

N-Nucleophiles: Amines can react with sulfonyl fluorides to produce sulfonamides. acs.org This reaction often requires catalysis, especially for sterically hindered substrates, with systems like HOBt/silicon additives proving effective. chemrxiv.org

S-Nucleophiles: Thiols have also been shown to react with sulfonyl fluorides, although the resulting adducts with cysteine, for example, may be unstable. rsc.org

The sulfonyl fluoride group itself is an electrophilic center and does not typically react with electrophiles. Its stability allows for electrophilic reactions to occur elsewhere on the molecule without affecting the SO₂F group.

Table 2: Reactivity of the Sulfonyl Fluoride Moiety with Various Nucleophiles (SuFEx) This table is interactive and can be sorted by clicking on the column headers.

| Nucleophile Class | Example Nucleophile | Product Functional Group | Linkage Formed |

|---|---|---|---|

| Alcohols/Phenols | R-OSiMe₃ | Sulfonate Ester | S-O |

| Primary/Secondary Amines | R-NH₂, R₂NH | Sulfonamide | S-N |

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound, possessing both a highly reactive isocyanate and a robust sulfonyl fluoride, allows for sequential intermolecular reactions. This differential reactivity is a key advantage in its application as a chemical linker.

A common pathway involves leveraging the isocyanate's high reactivity first. It can react rapidly and selectively with a nucleophile, such as an alcohol or amine on a substrate, to form a stable covalent bond (a carbamate or urea). nih.gov This initial step attaches the "4-(fluorosulfonyl)phenyl" moiety to the target molecule.

The product of this first reaction is a molecule now functionalized with a pendant sulfonyl fluoride group. This SO₂F group, being stable to the conditions of the first reaction, is then available for a second, independent intermolecular reaction. nih.gov Through SuFEx click chemistry, this pendant group can be used to ligate a second molecule bearing a suitable nucleophile (e.g., a silylated phenol). This two-step, orthogonal approach allows for the modular construction of complex molecular architectures.

The analogous compound, fluorosulfuryl isocyanate (FSO₂NCO), exemplifies this strategy, where the isocyanate fuses quickly with alcohols, and the resulting stable S(VI)-F motif is then used for a subsequent SuFEx ligation with an amine. nih.gov Given the distinct and controllable reactivity of its two functional groups, this compound is well-suited for similar sequential intermolecular ligation strategies in materials science, chemical biology, and drug discovery. Intramolecular reactions are less common but could be envisioned if a linker containing a nucleophile is attached to the aromatic ring, potentially leading to cyclization via attack on either the isocyanate or the activated sulfonyl fluoride.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-hydroxybenzotriazole (HOBt) |

| Fluorosulfuryl isocyanate (FSI) |

Regioselectivity and Stereoselectivity in Transformations involving this compound

The dual functionality of this compound, containing both a highly reactive isocyanate group and a conditionally reactive sulfonyl fluoride group, presents significant questions regarding selectivity in its chemical transformations. The regioselectivity and stereoselectivity of its reactions are dictated by the nature of the nucleophile, the reaction conditions, and the distinct reactivity profiles of its two electrophilic centers.

The sulfonyl fluoride moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions. A notable characteristic of the SO2F group is its general stability and inertness, which can be overcome to achieve highly selective reactions under specific conditions. This controlled reactivity is paramount in achieving regioselectivity, particularly in complex chemical environments like biological systems.

In the context of biochemistry, aromatic sulfonyl fluorides exhibit remarkable regioselectivity. The reactivity of the sulfonyl fluoride is often "proximity-enabled," meaning it remains dormant until brought into close contact with a specific nucleophilic amino acid residue within a protein's binding pocket. nih.gov This local environment activates the otherwise stable S-F bond, leading to the formation of a covalent sulfonamide or sulfonate ester linkage with exceptional precision. Studies on similar aromatic sulfonyl fluorides have shown that they can selectively target tyrosine, lysine (B10760008), or histidine residues. nih.govenamine.net This high degree of regioselectivity is not based on the intrinsic reactivity of different residues alone but on their specific orientation and proximity to the sulfonyl fluoride warhead once the molecule is non-covalently bound. For this compound, this principle implies that it can be used as a probe to selectively label proteins at specific sites, with the isocyanate group potentially serving as an anchor or additional interaction point.

While the SuFEx reaction of the sulfonyl fluoride group is well-characterized for its selectivity in biological contexts, the stereoselectivity of transformations involving this compound is less documented in readily available literature. However, general principles of stereoselective synthesis can be applied. For instance, if the compound were to react with a chiral nucleophile containing multiple reaction sites (e.g., an amino alcohol), the isocyanate group would typically react faster and more readily with the amine or alcohol, while the sulfonyl fluoride would require activation (e.g., via a base catalyst) to react. Stereoselectivity would be influenced by the steric hindrance around the chiral center of the nucleophile and its ability to orient itself favorably for attack on either the isocyanate carbon or the sulfur atom. Organocatalytic strategies, which have been successfully used to achieve stereoselective fluorination on complex substrates, could potentially be adapted to control the stereochemical outcome of reactions involving sulfonyl fluorides, although specific examples for this compound are not prevalent. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the kinetic and thermodynamic properties of its two distinct functional groups. The sulfonyl fluoride (SO2F) group is characterized by significant thermodynamic stability. The sulfur-fluorine bond is strong, making the group resistant to hydrolysis and thermolysis under physiological conditions. researchgate.net This stability is a key thermodynamic feature that renders sulfonyl fluorides suitable as covalent probes and warheads in drug discovery; they can traverse biological milieus without degradation until they reach a specific activating environment, such as an enzyme's active site. nih.gov

The reaction of the sulfonyl fluoride group via the SuFEx mechanism, while thermodynamically favorable upon activation, is under kinetic control. The high activation energy barrier for the S-F bond cleavage prevents spontaneous reaction with most nucleophiles. nih.gov Catalysis, either by organic bases (e.g., tertiary amines) or through the specific electrostatic environment of a protein binding pocket, is required to lower this kinetic barrier and enable the reaction to proceed at a reasonable rate. nih.govnih.gov

In the context of protein interactions, the kinetics of the SuFEx reaction for sulfonyl fluorides follow a two-step mechanism:

Non-covalent Binding: The molecule first binds to the target protein, establishing a proximity between the sulfonyl fluoride group and a nucleophilic residue. This is an equilibrium step (Kon/Koff).

Covalent Modification: Following binding, the intramolecular covalent reaction occurs at a specific rate (kinact).

| Parameter | Influence on SuFEx Reaction Rate | Description |

| Binding Affinity (KD) | Higher affinity generally leads to a faster rate | Stronger non-covalent binding increases the effective concentration of the reactants in the correct orientation, accelerating the subsequent covalent step. nih.gov |

| Chemical Reactivity | Inherently more reactive warheads react faster | Sulfonyl fluorides are generally considered more reactive than analogous fluorosulfonates in the SuFEx context. nih.gov |

| Target Residue | Rate is dependent on the nucleophilicity and pKa | The reaction rate varies depending on whether the target residue is Lysine, Histidine, or Tyrosine. nih.gov |

| pH | Affects the protonation state of the nucleophile | The reaction rate is sensitive to pH, as it influences the availability of the deprotonated, nucleophilic form of the target amino acid side chain. nih.gov |

This table summarizes the kinetic factors influencing the proximity-enabled SuFEx reaction of sulfonyl fluorides in a biological context, based on findings from related compounds. nih.gov

Conversely, the isocyanate group (-N=C=O) is kinetically much more reactive than the sulfonyl fluoride group. It readily undergoes nucleophilic attack by amines to form ureas and by alcohols to form carbamates, typically without the need for a catalyst. This reaction is generally considered irreversible and thermodynamically highly favorable. The significant difference in the kinetic profiles of the isocyanate and sulfonyl fluoride groups allows for orthogonal reactivity, where the isocyanate can be reacted selectively under mild conditions that leave the sulfonyl fluoride group intact.

Derivatives and Analogues of 4 Isocyanatobenzene 1 Sulfonyl Fluoride

Design and Synthesis of Functionalized Analogues

The design of functionalized analogues of 4-isocyanatobenzene-1-sulfonyl fluoride (B91410) often involves targeted modifications to introduce specific chemical properties or to enable further chemical transformations. A common approach is the derivatization of the isocyanate group, which readily reacts with nucleophiles such as amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively.

For instance, the reaction of 4-isocyanatobenzene-1-sulfonyl fluoride with various primary and secondary amines leads to the formation of a library of sulfonyl fluoride-containing ureas. These reactions are typically carried out in aprotic solvents at room temperature and proceed with high yields. The resulting analogues can be further functionalized, offering a modular approach to complex molecule synthesis.

Another synthetic strategy involves the modification of the aromatic ring through electrophilic substitution reactions. However, the strong electron-withdrawing nature of the isocyanate and sulfonyl fluoride groups can deactivate the ring, making these reactions challenging. Despite this, researchers have successfully introduced substituents onto the benzene (B151609) ring, creating analogues with altered electronic and steric properties.

The following table provides a summary of representative functionalized analogues synthesized from this compound and their general synthetic routes.

| Analogue Type | General Structure | Synthetic Approach |

| N-Aryl/Alkyl Ureas | R-NH-C(O)NH-C6H4-SO2F | Reaction with primary/secondary amines |

| N-Aryl/Alkyl Carbamates | R-O-C(O)NH-C6H4-SO2F | Reaction with alcohols/phenols |

| Substituted Benzene Ring | X-C6H3(NCO)-SO2F | Electrophilic aromatic substitution |

Exploration of Hybrid Molecular Architectures

The concept of molecular hybridization, which involves combining two or more distinct pharmacophores or functional moieties into a single molecule, has been applied to this compound to create novel hybrid architectures. This strategy aims to develop molecules with synergistic or dual functionalities.

One area of exploration is the synthesis of hybrid compounds that integrate the 4-sulfonyl fluoride phenylisocyanate core with other biologically active scaffolds. For example, researchers have synthesized hybrid molecules by reacting this compound with aminophenylarsonic acid. This work resulted in the formation of both mono- and di-benzyl derivatives, showcasing the potential to create complex structures with potential applications in medicinal chemistry. nih.gov

The sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of near-perfect reactions for rapidly and reliably connecting molecular building blocks. This has enabled the use of this compound as a versatile connector unit for creating complex, multi-component architectures. The isocyanate group can first be used as a handle to attach the core to a molecule of interest, followed by the SuFEx reaction of the sulfonyl fluoride with a suitable nucleophile to introduce a second molecular entity.

Structure-Reactivity Relationship Studies of Modified Compounds

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for the rational design of new functional molecules. Studies in this area focus on how modifications to the core structure influence the reactivity of the isocyanate and sulfonyl fluoride groups.

The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact the electrophilicity of the isocyanate carbon and the sulfur atom of the sulfonyl fluoride. For example, the presence of an electron-withdrawing group is expected to increase the reactivity of the isocyanate towards nucleophiles.

In the context of SuFEx chemistry, the electronic environment of the sulfonyl fluoride group plays a critical role in its reactivity. Structure-activity relationship (SAR) studies on related sulfonyl fluoride-containing compounds have shown that the nature and position of substituents on the aromatic ring can modulate the susceptibility of the S-F bond to nucleophilic attack. Generally, electron-withdrawing substituents enhance the reactivity of the sulfonyl fluoride.

The following table outlines the expected influence of different substituent types on the reactivity of the functional groups of this compound derivatives.

| Substituent Type on Aromatic Ring | Effect on Isocyanate Reactivity | Effect on Sulfonyl Fluoride Reactivity (SuFEx) |

| Electron-Donating Group (e.g., -OCH3, -CH3) | Decrease | Decrease |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Increase | Increase |

Systematic studies involving the synthesis of a series of analogues with varying substituents and the subsequent kinetic analysis of their reactions are essential to quantify these relationships and build predictive models for the design of new derivatives with desired reactivity profiles.

Advanced Characterization Methodologies for 4 Isocyanatobenzene 1 Sulfonyl Fluoride and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy provides detailed molecular-level information. For 4-isocyanatobenzene-1-sulfonyl fluoride (B91410), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offers a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. slideshare.net For 4-isocyanatobenzene-1-sulfonyl fluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the 1,4-disubstitution pattern on the benzene (B151609) ring, these protons typically appear as a complex set of multiplets, often approximating an AA'BB' system, in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts are influenced by the electron-withdrawing nature of both the isocyanate and sulfonyl fluoride groups.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all seven carbon atoms in unique chemical environments. Key signals would include the carbon of the isocyanate group (-NCO) at the lower field end of the spectrum, and distinct signals for the four unique aromatic carbons. The carbon directly attached to the sulfonyl fluoride group (C-S) and the carbon attached to the isocyanate group (C-N) would be readily identifiable.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. researchgate.netrsc.org It would show a single resonance for the fluorine atom in the -SO₂F group. Crucially, this fluorine nucleus will couple with nearby protons on the aromatic ring, providing valuable information about through-space or through-bond connectivity that helps confirm the substitution pattern. nih.gov This technique is particularly powerful for analyzing mixtures of fluorinated compounds without requiring prior separation. researchgate.netrsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J) | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 8.2 | Multiplets (AA'BB' system) | Aromatic protons (4H) |

| ¹³C | ~120 - 150 | Singlets | Aromatic carbons (C-H, C-N, C-S) |

| ¹³C | ~135 - 145 | Singlet | Isocyanate carbon (C =O) |

| ¹⁹F | Varies (reference dependent) | Multiplet (coupled to aromatic protons) | Sulfonyl fluoride (SO₂F ) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are indispensable for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing in the 2220-2240 cm⁻¹ region. acs.org The presence of the sulfonyl group (-SO₂) gives rise to two distinct, strong stretching bands: one for the asymmetric stretch (νasSO₂) between 1370-1390 cm⁻¹ and one for the symmetric stretch (νsSO₂) between 1180-1190 cm⁻¹. acs.org Additional bands corresponding to the C-F stretch and aromatic C=C and C-H vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the sulfonyl group and the benzene ring are often strong in the Raman spectrum. The isocyanate stretch is also observable. This technique is particularly useful for analyzing samples in various states (solid, liquid) and can help confirm assignments made from IR data. washington.eduresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | 2220 - 2240 acs.org | Very Strong, Sharp |

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1370 - 1390 acs.org | Strong |

| Sulfonyl (-SO₂) | Symmetric Stretch | 1180 - 1190 acs.org | Strong |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium to Weak |

| Sulfonyl Fluoride (S-F) | S-F Stretch | ~800 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound (C₇H₄FNO₃S), the exact molecular weight is 201.18 Da. bldpharm.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the mass of the molecular ion ([M]⁺) with high precision. nih.gov

The fragmentation pattern in electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) would be expected to show characteristic losses of its functional groups. mdpi.com Key fragmentation pathways would likely include:

Loss of the isocyanate group (·NCO)

Loss of a fluorine radical (·F)

Loss of the sulfonyl fluoride group (·SO₂F)

Cleavage of the aromatic ring structure

| Ion/Adduct | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M]⁺· | C₇H₄FNO₃S⁺· | ~201.0 | Molecular Ion |

| [M+H]⁺ | C₇H₅FNO₃S⁺ | 201.9969 uni.lu | Protonated Molecule |

| [M+Na]⁺ | C₇H₄FNNaO₃S⁺ | 223.9788 uni.lu | Sodium Adduct |

| [M-NCO]⁺ | C₆H₄FSO₂⁺ | ~159.0 | Loss of isocyanate |

| [M-SO₂F]⁺ | C₇H₄NO⁺ | ~118.0 | Loss of sulfonyl fluoride |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. mdpi.commdpi.com

The geometry around the sulfur atom, confirming its tetrahedral coordination.

The planarity of the benzene ring and the orientation of the substituents.

The linearity or bending of the C-N=C=O moiety.

Intermolecular interactions within the crystal lattice, such as C-H···O, C-H···F, or π-π stacking, which govern the solid-state packing and physical properties of the material. mdpi.com

Advanced Chromatographic and Separation Techniques in Purity Assessment

Assessing the purity of reactive intermediates is critical for their successful use in synthesis. Advanced chromatographic techniques are the primary methods for separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): Given the compound's polarity, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water), components are separated based on their differential partitioning. Purity is determined by integrating the peak area, with a pure sample exhibiting a single major peak at a characteristic retention time.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be employed. This technique separates compounds based on their boiling points and interactions with the stationary phase. A mass spectrometer is often used as the detector (GC-MS), which provides both separation and identification of any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress and perform a preliminary purity check. The compound's retention factor (Rf) value is characteristic for a given solvent system and provides a quick indication of its purity relative to other spots on the plate.

Computational and Theoretical Chemistry Studies of 4 Isocyanatobenzene 1 Sulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-isocyanatobenzene-1-sulfonyl fluoride (B91410), these methods can elucidate the electron distribution, orbital energies, and molecular geometry, all of which dictate its chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Applied to systems containing isocyanate and sulfonyl fluoride groups, DFT calculations are invaluable for predicting molecular properties.

For 4-isocyanatobenzene-1-sulfonyl fluoride, DFT would be used to optimize the molecular geometry, determining bond lengths, bond angles, and torsional angles. The calculations would reveal the electronic effects of the two functional groups on the benzene (B151609) ring and on each other. The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group, while the isocyanate (-NCO) group also withdraws electron density from the ring. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which highlights regions of positive (electron-poor) and negative (electron-rich) potential.

The most electrophilic centers, and therefore the most likely sites for nucleophilic attack, can be identified. The sulfur atom of the sulfonyl fluoride and the central carbon atom of the isocyanate group are both highly electrophilic. DFT calculations of partial atomic charges would likely confirm a significant positive charge on both atoms, making them susceptible to reaction with nucleophiles. The strong S-F bond, a characteristic feature of sulfonyl fluorides, can also be analyzed in terms of its bond dissociation energy, providing insights into its stability. nih.govnih.gov

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value / Description | Significance |

|---|---|---|

| Partial Charge on S (in -SO₂F) | Highly Positive (δ+) | Indicates a primary site for nucleophilic attack (SuFEx reaction). |

| Partial Charge on C (in -NCO) | Highly Positive (δ+) | Indicates a primary site for nucleophilic attack (e.g., by amines, alcohols). |

| Dipole Moment | Significant, directed from the ring towards the functional groups. | Influences solubility and intermolecular interactions. |

| S-F Bond Length | Relatively short and strong. | Contributes to the kinetic stability of the sulfonyl fluoride group. nih.gov |

| N=C=O Bond Angle | Close to 180° | Reflects the sp hybridization of the central carbon atom. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the LUMO is of particular interest as it indicates where an incoming nucleophile (which contributes the HOMO) will attack.

Computational modeling would show that the LUMO is primarily localized on the functional groups and the aromatic ring. Specifically, it would likely have large orbital coefficients on both the sulfur atom of the -SO₂F group and the carbon atom of the -NCO group. The relative magnitudes of these coefficients can help predict the chemoselectivity of nucleophilic attack. A nucleophile's HOMO will interact most strongly with the part of the LUMO that has the largest coefficient and is sterically accessible, indicating the preferred site of reaction. The energy of the LUMO is also a key indicator of the molecule's electrophilicity; a lower LUMO energy corresponds to a stronger electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

The primary conformational freedom in this molecule involves the rotation around the C-S and C-N bonds connecting the functional groups to the benzene ring. MD simulations can map the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformations. Furthermore, when placed in a simulated solvent box (e.g., water or an organic solvent), MD can model the formation and dynamics of intermolecular interactions. The sulfonyl oxygens are potent hydrogen bond acceptors, and MD simulations would show the structure and lifetime of hydrogen bonds with protic solvents or amino acid residues in a protein. Such simulations are critical in drug discovery for understanding how a molecule might fit and bind within a target protein's active site. nih.gov

Reaction Pathway and Transition State Modeling

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. For a bifunctional molecule like this compound, this is particularly useful for understanding competitive reaction pathways.

Consider the reaction with an amine (R-NH₂). Two primary reactions are possible:

Attack at the isocyanate: The amine attacks the carbonyl carbon of the -NCO group to form a urea (B33335) derivative.

Attack at the sulfonyl fluoride: The amine attacks the sulfur atom, displacing the fluoride ion in a Sulfur(VI) Fluoride Exchange (SuFEx) reaction to form a sulfonamide. nih.gov

Computational modeling can calculate the activation energy (the energy barrier of the transition state) for both pathways. By comparing these energies, a prediction can bemade about which reaction is kinetically favored. The calculations would model the geometry of each transition state, revealing the precise arrangement of atoms as the new bonds are formed and old ones are broken. Such studies have been instrumental in understanding the mechanism of SuFEx reactions, which are known to be highly efficient and are considered a form of "click chemistry". nih.govnih.govresearchgate.net

Table 2: Illustrative Comparison of Reaction Pathways with a Primary Amine

| Reaction Parameter | Attack at Isocyanate (-NCO) | Attack at Sulfonyl Fluoride (-SO₂F) |

|---|---|---|

| Product Type | Substituted Urea | Sulfonamide |

| Reaction Name | Nucleophilic Addition | SuFEx (Nucleophilic Aromatic Substitution) |

| Predicted Activation Energy | Generally low; often very fast at room temperature. | Can be higher; often requires base or "on-water" conditions to accelerate. nih.gov |

| Key Transition State Feature | Formation of a tetrahedral intermediate at the carbonyl carbon. | Formation of a trigonal bipyramidal intermediate at the sulfur atom. |

Applications in Contemporary Chemical Synthesis and Materials Science Research

4-Isocyanatobenzene-1-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block

4-Isocyanatobenzene-1-sulfonyl fluoride is a bifunctional reagent that possesses two highly reactive functional groups: an isocyanate group and a sulfonyl fluoride group. This dual reactivity makes it a valuable and versatile building block in modern organic synthesis for the construction of complex molecules and for use in sophisticated reaction cascades. The sulfonyl fluoride moiety is notably stable under a variety of reaction conditions, yet reactive enough to participate in highly efficient "click chemistry" reactions, specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. sigmaaldrich.com

The unique reactivity of this compound allows for its incorporation into a wide array of complex organic structures. The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. Simultaneously, the sulfonyl fluoride group can be utilized in SuFEx reactions to form sulfonamides or sulfonic esters. This orthogonal reactivity enables chemists to build intricate molecular architectures in a controlled and stepwise manner.

For instance, the sulfonyl fluoride group can be used as a covalent warhead in the design of targeted covalent inhibitors for biological systems. nih.govnih.gov While specific examples detailing the use of this compound in this exact context are not prevalent, the principle of using aromatic sulfonyl fluorides to covalently modify proteins is well-established. nih.gov The isocyanate group could serve as a handle for attaching targeting moieties or other functional groups to guide the molecule to its biological target.

The construction of novel heterocyclic compounds is another area where this building block shows potential. The isocyanate functionality can participate in cycloaddition reactions, while the sulfonyl fluoride can be used to introduce a key structural element or a point for further diversification.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single synthetic operation. semanticscholar.orgnih.gov Isocyanates are well-known participants in a variety of MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.net The isocyanate moiety of this compound can engage in these reactions, incorporating the sulfonyl fluoride group into the final product. This provides a straightforward route to complex molecules bearing a versatile functional handle for subsequent transformations via SuFEx chemistry.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, can also be designed using this compound. rsc.orgresearchgate.net For example, an initial reaction at the isocyanate group could trigger a subsequent cyclization or rearrangement involving a substituent introduced via the nucleophile, while the sulfonyl fluoride group remains intact for later functionalization. This approach allows for a rapid increase in molecular complexity from a single building block.

Polymer and Material Science Applications

The dual functionality of this compound also makes it a valuable component in the synthesis and modification of polymers and advanced materials. sigmaaldrich.com

This compound can be utilized as a monomer in polymerization reactions. The isocyanate group can undergo polymerization, for example, with diols to form polyurethanes, or it can be used to functionalize existing polymers.

A key application lies in the post-polymerization modification of polymers. chemrxiv.org A polymer backbone containing pendant nucleophilic groups (e.g., hydroxyl or amine groups) can be readily functionalized by reaction with the isocyanate group of this compound. This introduces sulfonyl fluoride moieties along the polymer chain, which can then be further modified using SuFEx chemistry. This strategy allows for the precise introduction of a wide range of functional groups onto a pre-formed polymer.

For example, a related monomer, 4-vinylbenzenesulfonyl fluoride (VBSF), has been shown to be highly reactive in controlled radical polymerizations like RAFT. chemrxiv.org The resulting polymer, poly(4-vinylbenzenesulfonyl fluoride), can then undergo exhaustive post-polymerization modification via SuFEx, allowing for the creation of novel functional polymers. chemrxiv.org A similar approach could be envisioned for polymers functionalized with this compound.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Resulting Functionality | Potential Applications |

| Polyurethanes | Co-polymerization with diols | Sulfonyl fluoride groups in the polymer backbone | Membranes, coatings, functional materials |

| Functionalized Polystyrenes | Post-polymerization modification of poly(4-aminostyrene) | Pendant sulfonyl fluoride groups | Functional resins, stimuli-responsive materials |

| Functionalized Polyacrylates | Post-polymerization modification of poly(2-hydroxyethyl acrylate) | Pendant sulfonyl fluoride groups | Biomaterials, drug delivery systems |

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions. This reversibility allows for the creation of materials that can adapt their properties in response to external stimuli, such as changes in pH, temperature, or the presence of a specific chemical.

The reactions of the isocyanate group, particularly the formation of ureas and carbamates, can be designed to be reversible under certain conditions. This, combined with the robust nature of the sulfonyl fluoride group, allows for the design of dynamic covalent materials. For example, a crosslinked polymer network could be formed using the isocyanate functionality. If the linkages are reversible, the material could exhibit self-healing properties or be reprocessed. The sulfonyl fluoride groups within this network would remain available for further functionalization, allowing for the creation of multifunctional, responsive systems.

Ligand Design and Catalysis Research

In the field of catalysis, the design of ligands that can coordinate to a metal center and influence its catalytic activity is of paramount importance. This compound can be used as a scaffold for the synthesis of novel ligands.

The isocyanate group can be reacted with a variety of nucleophiles that also contain a coordinating group, such as a phosphine, an amine, or a thiol. This reaction would tether the 4-sulfonyl fluoride phenyl group to the coordinating moiety. The resulting ligand could then be used in catalysis, with the sulfonyl fluoride group serving several potential purposes. It could act as a non-coordinating, sterically demanding group that influences the environment around the metal center. Alternatively, it could be a site for post-ligation modification via SuFEx chemistry, allowing for the fine-tuning of the ligand's electronic and steric properties.

A broad-spectrum catalytic amidation of sulfonyl fluorides has been developed, highlighting the synthetic utility of this functional group in building complex molecules, including those with potential applications in catalysis. nih.gov

Development of Chemical Probes for Mechanistic Chemical Biology Research

The compound this compound serves as a key building block in the development of sophisticated chemical probes for mechanistic studies in chemical biology. Its utility stems from its bifunctional nature: it possesses a sulfonyl fluoride (-SO₂F) group, which acts as a moderately reactive electrophile, and an isocyanate (-NCO) group, a highly reactive moiety ideal for conjugation. The sulfonyl fluoride "warhead" is particularly valuable because of its ability to form stable, covalent bonds with a range of nucleophilic amino acid residues within proteins, including tyrosine, lysine (B10760008), serine, threonine, and histidine. mdpi.comresearchgate.net This reactivity, often realized through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," allows for the creation of probes that can irreversibly label proteins, facilitating their identification and functional characterization. mdpi.comresearchgate.net

The isocyanate group provides a convenient handle for attaching the sulfonyl fluoride warhead to a variety of molecular scaffolds, such as ligands that recognize specific proteins, or reporter tags like biotin (B1667282) or fluorophores. By reacting the isocyanate with an amine on a targeting molecule, a stable urea linkage is formed, creating a bespoke chemical probe. This modular approach is central to modern chemical biology, enabling the synthesis of diverse probe libraries for screening against protein targets. mdpi.comnih.gov

Strategies for Protein Labeling and Functional Mapping Studies

Chemical probes derived from the this compound scaffold are instrumental in strategies aimed at labeling proteins and mapping their functional sites. The core strategy involves designing a probe that combines the sulfonyl fluoride warhead with a recognition element that directs the probe to a specific protein or family of proteins. Proximity-induced reactivity ensures that the covalent labeling event occurs preferentially at or near the ligand's binding site.

A prominent example of this strategy is the development of broad-spectrum kinase probes. researchgate.netnih.gov Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. Researchers have designed probes by linking a phenylsulfonyl fluoride moiety to a generic kinase-binding scaffold (e.g., pyrimidine (B1678525) 3-aminopyrazole). nih.gov One such optimized probe, known as XO44, was shown to covalently modify a highly conserved lysine residue within the ATP-binding site of a wide array of kinases. nih.govchimia.ch Crystallography and mass spectrometry confirmed the chemoselective reaction between the sulfonyl fluoride and the lysine's ε-amino group. nih.gov

This type of probe enables powerful functional mapping studies through chemoproteomics. In this approach, the probe, often equipped with a clickable alkyne handle for reporter tag attachment, is introduced to live cells or cell lysates. The probe covalently labels its protein targets, which can then be enriched, identified, and quantified using mass spectrometry. This allows for a global portrait of the probe's interactions across the entire proteome, revealing not only the intended targets but also potential off-targets. nih.gov By using such probes in competition with un-tagged drugs, researchers can map the cellular targets of therapeutic agents. nih.gov

| Probe Name/Type | Target Protein(s) | Targeted Residue(s) | Application | Reference |

|---|---|---|---|---|

| XO44 | Broad-spectrum protein kinases (e.g., SRC, EGFR) | Conserved catalytic Lysine | Live-cell kinome profiling, target engagement studies | researchgate.netnih.govchimia.ch |

| EM12-SF | Cereblon (CRBN) | Histidine | Discovery of cereblon modulators | nih.govnih.gov |

| FSBA (5'-fluorosulfonylbenzoyl adenosine) | FGFR1, SRC-family kinases | Lysine (e.g., Lys514 in FGFR1) | Kinase active site mapping | nih.govchimia.ch |

| Clickable Fluorosulfate Probe | Cellular retinoic acid binding protein 2 (CRABP2) | Tyrosine | Chemogenomic identification of protein targets | nih.gov |

Probing Biochemical Pathways through Molecular Tools

The chemical probes developed from the this compound framework are powerful molecular tools for dissecting biochemical pathways. By enabling the specific and covalent labeling of proteins within their native cellular environment, these probes allow researchers to investigate protein function, map drug-target interactions, and understand how these interactions modulate signaling networks.

A key application is in determining the target engagement of drugs inside living cells. For instance, the broad-spectrum kinase probe XO44 was used in a quantitative chemoproteomic study to measure the intracellular kinase engagement of the FDA-approved cancer drug dasatinib (B193332). nih.gov In this experiment, cells were treated with varying concentrations of dasatinib, followed by treatment with the XO44 probe. The probe labels kinases that are not occupied by dasatinib. By using mass spectrometry to quantify the extent of XO44 labeling for each kinase at different dasatinib concentrations, researchers could determine the specific kinases that dasatinib binds to and with what potency. nih.gov

The results revealed that at clinically relevant concentrations, dasatinib engaged only a small subset of its potential kinase targets, providing critical insights into its mechanism of action and selectivity within a complex biological system. nih.gov This type of analysis is crucial for understanding both the therapeutic effects and potential side effects of a drug, thereby helping to elucidate its impact on specific biochemical pathways. This approach allows for the validation of drug targets and can guide the development of more selective and effective medicines.

Future Research Directions and Outlook

Unexplored Reactivity and Synthetic Frontiers

The primary allure of 4-Isocyanatobenzene-1-sulfonyl fluoride (B91410) lies in the orthogonal reactivity of its two functional groups. The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively. aidic.itnih.gov Concurrently, the sulfonyl fluoride group is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of near-perfect reactions known for their high efficiency and selectivity. aidic.it This dual reactivity opens up frontiers for novel synthetic strategies.

Future research will likely focus on exploiting this orthogonality to create complex molecular architectures in a controlled, stepwise manner. One unexplored frontier is the selective, sequential functionalization of the molecule. For instance, the isocyanate could first be reacted with a polyol to form a polyurethane backbone, leaving the sulfonyl fluoride groups pendant for subsequent modification via SuFEx chemistry. This could allow for the grafting of different functionalities onto a pre-formed polymer, creating highly specialized materials.

Another area of investigation is the exploration of reaction conditions that allow for simultaneous, yet selective, reactions with a mixture of nucleophiles. The development of catalytic systems that can distinguish between the two electrophilic sites would represent a significant synthetic advancement.

Table 1: Potential Orthogonal Reactivity Studies for 4-Isocyanatobenzene-1-sulfonyl fluoride

| Reaction Step | Functional Group Targeted | Potential Reactant | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Step 1 | Isocyanate (-NCO) | Diol (HO-R-OH) | Polyurethane | Formation of a polymer backbone |

| Step 2 | Sulfonyl Fluoride (-SO₂F) | Primary Amine (R'-NH₂) | Sulfonamide | Grafting of bioactive molecules |

| Step 1 | Sulfonyl Fluoride (-SO₂F) | Phenol (B47542) (Ar-OH) | Sulfonate Ester | Surface modification of a substrate |

| Step 2 | Isocyanate (-NCO) | Polyamine (H₂N-R'-NH₂) | Polyurea | Cross-linking of surface layers |

Integration with Emerging Technologies in Chemical Research

The unique characteristics of this compound make it an ideal candidate for integration with cutting-edge technologies that are revolutionizing chemical research.

Automated Flow Synthesis: The well-defined reactivity of both the isocyanate and sulfonyl fluoride groups is highly amenable to automated flow synthesis. up.ac.zanih.govresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and the ability to rapidly synthesize libraries of compounds. nih.govnih.gov Future work could involve developing flow-based protocols for the sequential modification of this compound, enabling the on-demand synthesis of novel polymers and functional molecules.

High-Throughput Screening (HTS): The SuFEx reaction is particularly well-suited for high-throughput screening platforms due to its reliability and broad substrate scope. nih.govunchainedlabs.comresearchgate.net By anchoring the sulfonyl fluoride moiety of this compound to a substrate or biological target, the isocyanate group can be used to screen large libraries of nucleophiles for binding or reactivity. nih.govnih.gov This approach could accelerate the discovery of new drug candidates or materials with desired properties.

Potential for Novel Advanced Materials Discovery

The bifunctional nature of this compound makes it a powerful building block for the creation of advanced materials with tailored properties.

Fluorinated Polyurethanes: The reaction of the isocyanate group with polyols can produce fluorinated polyurethanes. nih.govresearchgate.net The incorporation of the fluorine-containing sulfonyl fluoride group is expected to impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. nih.gov These materials could find applications in high-performance coatings, membranes, and biomedical devices. nih.govnih.gov

Cross-linked and Functional Polymers: The ability to first form a linear polymer via the isocyanate group and then cross-link or functionalize it through the sulfonyl fluoride group offers a pathway to novel thermosets and elastomers. For example, a polyurethane synthesized from this compound could be cross-linked by reacting the pendant sulfonyl fluoride groups with diamines, leading to materials with enhanced mechanical strength and solvent resistance. reading.ac.uk Furthermore, the sulfonyl fluoride can act as a reactive handle for attaching bioactive molecules, creating functional materials for applications like tissue engineering or drug delivery. aidic.it

Table 2: Projected Properties of Advanced Materials Derived from this compound

| Material Type | Synthetic Strategy | Key Functional Group | Anticipated Properties | Potential Application |

|---|---|---|---|---|

| Fluorinated Polyurethane | Polycondensation with diols | Isocyanate | High thermal stability, hydrophobicity, chemical resistance | Specialty coatings, sealants |

| Cross-linked Thermoset | Sequential polymerization and SuFEx cross-linking | Both | Enhanced mechanical strength, solvent resistance | Adhesives, composites |

| Functionalized Polymer | Polymerization followed by SuFEx functionalization | Both | Biocompatibility, targeted binding | Biomaterials, sensors |

| Degradable Adhesives | Incorporation as a fluoride-responsive cross-linker | Sulfonyl Fluoride | Strong adhesion, on-demand debonding | Recyclable electronics, temporary fixtures |

Advanced Computational Methodologies in Predicting Compound Behavior